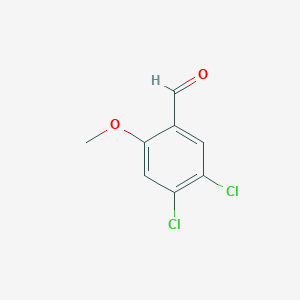

4,5-Dichloro-2-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichloro-2-methoxybenzaldehyde: is an organic compound with the chemical formula C8H6Cl2O2 . It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound appears as a colorless to pale yellow solid and is soluble in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-methoxybenzaldehyde can be synthesized through the reaction of 2-methoxybenzaldehyde with chlorine in the presence of a catalyst. The reaction typically involves the use of chlorine gas and acetic acid as a solvent. The process is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 4 and 5 positions of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Precursor in Chemical Reactions

4,5-Dichloro-2-methoxybenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the preparation of substituted benzaldehydes and other aromatic derivatives through reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines or Schiff bases, which are valuable in organic synthesis.

- Electrophilic Aromatic Substitution : The presence of chlorine and methoxy groups enhances its reactivity towards electrophiles, making it suitable for further functionalization.

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its potential biological activities. Research indicates that derivatives of this compound exhibit:

- Antimicrobial Activity : Studies show that certain synthesized derivatives possess significant antibacterial and antifungal properties, comparable to established antibiotics like penicillin and ciprofloxacin .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.

Environmental Chemistry

Detection and Analysis

this compound has been studied for its presence in environmental samples, particularly:

- Pulp and Paper Industry Waste : It has been detected in effluents from pulp mills, raising concerns about its environmental impact and necessitating studies on its degradation and persistence in aquatic systems .

- Biodegradation Studies : Research into the photodegradation of chlorinated compounds has included this compound to understand its breakdown pathways and environmental fate .

Case Study 1: Antimicrobial Activity

A series of compounds derived from this compound were synthesized and tested against various bacterial strains. The results indicated that some derivatives exhibited higher antimicrobial activity than standard treatments, highlighting their potential use in developing new antibiotics.

Case Study 2: Environmental Persistence

In a study examining the effluents from pulp mills, this compound was identified as a contaminant. The research focused on its persistence in aquatic environments and the implications for local ecosystems. The findings emphasized the need for improved waste management practices in industrial settings.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Precursor for substituted benzaldehydes | Involves condensation reactions with amines |

| Medicinal Chemistry | Antimicrobial and anticancer agents | Derivatives show significant biological activity |

| Environmental Chemistry | Detection in pulp mill effluents | Raises concerns about environmental impact |

| Biodegradation Studies | Understanding breakdown pathways | Important for assessing environmental fate |

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

4-Methoxybenzaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

2,4-Dichlorobenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.

3,4-Dichloro-2-methoxybenzaldehyde: Has a different substitution pattern, leading to variations in its chemical behavior.

Uniqueness: 4,5-Dichloro-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Actividad Biológica

4,5-Dichloro-2-methoxybenzaldehyde (DCM) is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article presents a detailed overview of the biological activity of DCM, including its antimicrobial, antifungal, and potential anticancer properties, along with insights into its mechanisms of action and relevant case studies.

This compound is characterized by its dichloro and methoxy substituents on the benzaldehyde ring. Its chemical structure can be represented as follows:

The synthesis of DCM typically involves chlorination reactions on methoxybenzaldehyde derivatives, which can be achieved through electrophilic aromatic substitution mechanisms.

Antimicrobial Activity

DCM has been studied for its antimicrobial properties , demonstrating effectiveness against various bacterial strains. Research indicates that DCM exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DCM

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism behind DCM's antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although specific molecular targets are still under investigation.

Antifungal Properties

In addition to its antibacterial activity, DCM has shown promising antifungal effects . Studies have reported its efficacy against various fungal pathogens, including Candida species.

Table 2: Antifungal Activity of DCM

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The antifungal mechanism may involve the inhibition of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity .

Potential Anticancer Activity

Recent studies have explored the anticancer potential of DCM, particularly in vitro against various cancer cell lines. One notable study indicated that DCM exhibits cytotoxic effects on human cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of DCM on human lung carcinoma cells (A549), it was found that:

- IC50 Value : 50 µg/mL after 48 hours

- The treatment resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation.

The proposed mechanism for the anticancer activity includes induction of apoptosis through the mitochondrial pathway, leading to cell cycle arrest and subsequent cell death .

The biological activity of DCM can be attributed to its ability to act as an electrophile. It interacts with nucleophilic sites within biological molecules, potentially leading to:

Propiedades

IUPAC Name |

4,5-dichloro-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAPYGIUFGJSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.